2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride
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Overview
Description
2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethylamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(2-fluorophenyl)ethylamine with formaldehyde and 2-methoxyphenol under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, amines; reactions often require catalysts and specific solvents to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine Hydroiodide: Shares the fluorophenyl and ethylamine groups but differs in its overall structure and properties.
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Contains a similar fluorophenyl group but has different functional groups and applications.
Uniqueness
2-[4-[[2-(2-Fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential uses. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-[4-[[2-(2-fluorophenyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3.ClH/c1-23-17-10-13(6-7-16(17)24-12-18(20)22)11-21-9-8-14-4-2-3-5-15(14)19;/h2-7,10,21H,8-9,11-12H2,1H3,(H2,20,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUUIEWTWIAURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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